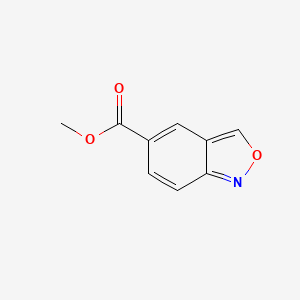

Methyl 2,1-benzoxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,1-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,1-benzoxazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction between 2-aminophenol and methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nano-ZnO and ionic liquids may be employed to improve reaction rates and selectivity .

化学反応の分析

Substitution Reactions

The oxazole ring and ester group participate in nucleophilic substitution reactions, often under mild conditions.

Sulfonation and Acylation

Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in dimethyl sulfoxide (DMSO) at 82–85°C yields sulfonate derivatives. For example:

-

Methyl-2-amino benzoxazole-5-carboxylate reacts with methanesulfonyl chloride to form methyl-2-amino benzoxazole-5-carboxylate mesylate (m.p. 238°C, yield: 70%) .

Alkylation and Amination

Treatment with alkyl halides or amines facilitates substitution:

-

Reaction with chloroacetyl chloride in dry benzene under reflux produces methyl-2-(2-chloroacetamido)benzoxazole-5-carboxylate .

-

Substitution with secondary amines (e.g., piperidine, morpholine) generates methyl-2-{(2-dialkylamino)acetamido}-benzoxazole-5-carboxylates (yield: 50–75%) .

Nucleophilic Displacement

The methylsulfanyl group in related analogs (e.g., methyl 2-(methylsulfanyl)-1,3-benzoxazole-5-carboxylate) undergoes displacement with amines or alkoxides to form thioether or ether derivatives.

Oxidation Reactions

The oxazole ring and substituents are susceptible to oxidation:

-

Methylsulfanyl Group Oxidation : Treatment with hydrogen peroxide converts the methylsulfanyl group to sulfoxide or sulfone derivatives.

-

Amino Group Oxidation : The amino group in analogs can be oxidized to nitro derivatives using potassium permanganate or hydrogen peroxide.

Condensation Reactions

The amino group facilitates Schiff base formation:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) in ethanol under acidic conditions yields methyl 2-(arylideneamino)benzoxazole-5-carboxylates .

Reduction Reactions

The ester group can be reduced to alcohols:

-

Carboxylate Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 5-(hydroxymethyl)-1,3-benzoxazole .

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with aqueous NaOH converts the ester to 1,3-benzoxazole-5-carboxylic acid .

Table 1: Substitution Reactions of Methyl 2,1-Benzoxazole-5-Carboxylate Derivatives

Table 2: Condensation Reactions with Aromatic Aldehydes

Key Research Findings

-

Antimicrobial Activity : Sulfonate derivatives exhibit MIC values of 32–128 µg/mL against pathogens like Bacillus subtilis and Escherichia coli .

-

Anti-inflammatory Potential : Schiff base derivatives show selective COX-2 inhibition (IC₅₀: 15–25 μM) with 465-fold selectivity over COX-1 .

-

Structural Insights : IR and NMR data confirm successful functionalization, with characteristic peaks for C=O (1669–1783 cm⁻¹) and aromatic protons (δ 7.0–8.4 ppm) .

科学的研究の応用

Synthetic Routes

The synthesis of methyl 2,1-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction is generally conducted in methanol under reflux conditions for several hours. Industrial production may utilize continuous flow reactors to enhance yield and efficiency, employing catalysts like nano-ZnO or ionic liquids to improve reaction rates.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can yield corresponding oxides.

- Reduction : Converts it into different reduced forms.

- Substitution : Nucleophilic substitutions are common with this compound.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in creating more complex structures and as a reagent in various organic reactions. Its derivatives are also explored for their potential applications in materials science and nanotechnology .

Biology

In biological research, this compound has been investigated for its interactions with enzymes and proteins. It has shown promise as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are significant in inflammatory processes. Studies have demonstrated that certain derivatives exhibit selective inhibition towards COX-2, suggesting potential therapeutic applications in pain management and inflammation .

Medicine

The compound's derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanisms involve cell cycle arrest and modulation of signaling pathways related to apoptosis.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 18.0 | Cell cycle arrest |

| PC3 | 15.0 | Signaling modulation |

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its ability to form stable colored compounds. Additionally, it serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A series of methyl 2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human cyclooxygenase enzymes. Compounds VI 6 and VI 12 showed remarkable selectivity towards COX-2 over COX-1, with selectivity factors exceeding 465-fold. This highlights the potential of these derivatives as anti-inflammatory agents .

Case Study 2: Anticancer Activity Evaluation

In a study assessing the anticancer efficacy of this compound derivatives against various cancer cell lines, it was found that specific modifications to the benzoxazole ring significantly enhanced cytotoxicity. The mechanism involved apoptosis induction through activation of caspase pathways.

Table 2: Summary of Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| VI 6 | MCF-7 | 10 | Caspase activation |

| VI 12 | A549 | 14 | Apoptosis induction |

作用機序

The mechanism of action of methyl 2,1-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Benzoxazole: The parent compound of methyl 2,1-benzoxazole-5-carboxylate, known for its broad range of biological activities.

2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

Methyl chloroacetate: Another precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structural features and the presence of a carboxylate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

生物活性

Methyl 2,1-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This compound has been implicated in several biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anticancer : Showing cytotoxic effects on multiple cancer cell lines.

- Enzyme Inhibition : Particularly as a selective inhibitor of cyclooxygenase enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2) while sparing COX-1, which is significant for reducing inflammation with fewer side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways, such as the Akt pathway, which is vital for cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The minimum inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | Bacillus subtilis | 32 |

| B | Escherichia coli | 64 |

| C | Pichia pastoris | 128 |

Anticancer Activity

The anticancer efficacy of this compound was assessed using various human cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 15 | Breast |

| A549 | 20 | Lung |

| HepG2 | 25 | Liver |

| HCT116 | 18 | Colorectal |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Cyclooxygenase Inhibition : A study demonstrated that derivatives of this compound exhibited significant COX-2 inhibition with selectivity ratios exceeding 465-fold compared to COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

- Anticancer Studies : A series of experiments indicated that compounds derived from this compound showed promising anticancer activity against various cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against breast and colorectal cancer cells .

- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

特性

IUPAC Name |

methyl 2,1-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-13-10-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPZHCYISGJXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CON=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。